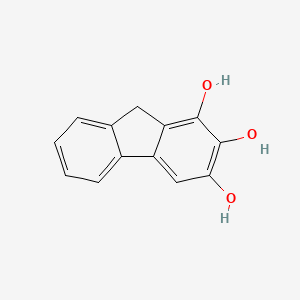

9H-Fluorene-1,2,3-triol

Description

Structure

3D Structure

Properties

CAS No. |

113923-16-3 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

9H-fluorene-1,2,3-triol |

InChI |

InChI=1S/C13H10O3/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12(15)13(11)16/h1-4,6,14-16H,5H2 |

InChI Key |

IWXQNCAYZQATLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C(=C31)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 9H-Fluorene-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Introduction

9H-Fluorene and its derivatives are a class of compounds with significant applications in materials science, medicinal chemistry, and drug development. The unique electronic and structural properties of the fluorene scaffold make it a privileged structure in the design of novel therapeutic agents and functional materials. While many fluorene derivatives have been synthesized and studied, the synthesis of polysubstituted fluorenes, particularly those with specific hydroxylation patterns like 9H-Fluorene-1,2,3-triol, remains a synthetic challenge. This guide proposes a rational and feasible synthetic pathway to address this gap.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a four-step process, as illustrated below. The strategy involves the initial construction of a protected precursor, 1,2,3-trimethoxy-9H-fluorene, which is then deprotected in the final step to reveal the desired triol functionality.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3',4'-Trimethoxydiphenylmethane-2-carboxylic acid

This crucial intermediate can be prepared through a multi-step sequence starting from commercially available precursors.

1.1 Synthesis of 2'-Methyl-2,3,4-trimethoxydiphenylmethane:

-

Reaction: A Grignard reaction between 2-bromobenzaldehyde and the Grignard reagent derived from 2-methyl-1,2,3-trimethoxybenzene.

-

Protocol:

-

Prepare the Grignard reagent by reacting magnesium turnings with 2-bromo-1,2,3-trimethoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of 2-formyl-bromobenzene in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding diarylmethanol.

-

The resulting alcohol is then reduced to the diphenylmethane derivative using a standard reduction method, such as catalytic hydrogenation over Pd/C.

-

1.2 Oxidation to 2',3',4'-Trimethoxydiphenylmethane-2-carboxylic acid:

-

Reaction: The methyl group on the 2'-position of the diphenylmethane intermediate is oxidized to a carboxylic acid.

-

Protocol:

-

Dissolve 2'-methyl-2,3,4-trimethoxydiphenylmethane in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2',3',4'-trimethoxydiphenylmethane-2-carboxylic acid.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to 1,2,3-Trimethoxy-9-fluorenone

-

Reaction: The synthesized diphenylmethane-2-carboxylic acid undergoes an intramolecular Friedel-Crafts acylation to form the fluorenone core.[1][2][3]

-

Protocol:

-

Add 2',3',4'-trimethoxydiphenylmethane-2-carboxylic acid to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).[1][2]

-

Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the resulting aqueous suspension with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 1,2,3-trimethoxy-9-fluorenone.

-

Step 3: Reduction of 1,2,3-Trimethoxy-9-fluorenone to 1,2,3-Trimethoxy-9H-fluorene

-

Reaction: The ketone functionality of the fluorenone is reduced to a methylene group using the Wolff-Kishner reduction.[4][5][6][7]

-

Protocol (Huang-Minlon Modification): [6]

-

To a round-bottom flask equipped with a reflux condenser, add 1,2,3-trimethoxy-9-fluorenone, diethylene glycol, and hydrazine hydrate (a significant excess).[5]

-

Add potassium hydroxide pellets and heat the mixture to reflux for 1-2 hours to form the hydrazone.[5]

-

Remove the reflux condenser and allow the water and excess hydrazine to distill off until the internal temperature reaches approximately 200 °C.

-

Reattach the condenser and continue to reflux at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether or toluene.

-

Wash the combined organic layers with dilute hydrochloric acid and then with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 1,2,3-trimethoxy-9H-fluorene can be purified by column chromatography.

-

Step 4: Demethylation to this compound

-

Reaction: The three methoxy groups are cleaved to yield the final triol using boron tribromide.

-

Protocol:

-

Dissolve 1,2,3-trimethoxy-9H-fluorene in anhydrous dichloromethane under an inert atmosphere of nitrogen or argon.

-

Cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (at least 3 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

-

Data Presentation

Since this is a proposed synthesis, experimental data is not available. The following table provides a template for the expected data to be collected for each step.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State | Melting Point (°C) |

| 1 | 2',3',4'-Trimethoxydiphenylmethane-2-carboxylic acid | C₁₇H₁₈O₅ | 302.32 | - | Solid | - |

| 2 | 1,2,3-Trimethoxy-9-fluorenone | C₁₆H₁₄O₄ | 270.28 | - | Solid | - |

| 3 | 1,2,3-Trimethoxy-9H-fluorene | C₁₆H₁₆O₃ | 256.30 | - | Solid | - |

| 4 | This compound | C₁₃H₁₀O₃ | 214.22 | - | Solid | - |

Mandatory Visualizations

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for this compound. While this route is based on well-established and reliable organic transformations, it is important to note that the synthesis of the specific intermediates and the final product has not been reported. Therefore, the experimental conditions provided herein are hypothetical and may require optimization. This guide is intended to serve as a foundational document for researchers embarking on the synthesis of this and related polyhydroxylated fluorene derivatives, providing a solid starting point for further experimental investigation. The successful synthesis of this compound would provide valuable opportunities for its evaluation in various biological and material science applications.

References

Characterization of 9H-Fluorene-1,2,3-triol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a comprehensive technical guide on the characterization of 9H-Fluorene-1,2,3-triol. Due to the limited availability of published experimental data for this specific compound, this guide combines established knowledge of related fluorene chemistry with predicted data for its physicochemical properties and spectroscopic analysis. All predicted data is clearly identified.

Introduction

9H-Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science due to their rigid, planar structure and fluorescent properties. The introduction of hydroxyl groups to the fluorene core can significantly alter its biological activity, solubility, and potential for further functionalization. This guide focuses on the detailed characterization of this compound, a trihydroxylated derivative of 9H-fluorene.

This document provides a proposed synthetic pathway, predicted physicochemical properties, and a comprehensive spectroscopic characterization profile, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, potential biological activities and associated signaling pathways are discussed based on the known pharmacology of polyphenolic compounds and other fluorene derivatives.

Proposed Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound from 9-fluorenone.

Experimental Protocols (Hypothetical)

Step 1: Nitration of 9-Fluorenone

-

To a stirred solution of 9-fluorenone in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The mixture is then poured onto ice, and the precipitated product, 1,2,3-trinitro-9-fluorenone, is collected by filtration, washed with water, and dried.

Step 2: Reduction of 1,2,3-Trinitro-9-fluorenone

-

The trinitro compound is suspended in a suitable solvent (e.g., ethanol) and treated with a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

-

The reaction is heated under reflux until completion (monitored by TLC).

-

After cooling, the reaction mixture is basified to precipitate the tin salts, and the product, 1,2,3-triamino-9-fluorenone, is extracted with an organic solvent.

Step 3 & 4: Diazotization and Hydrolysis

-

The triamino compound is dissolved in dilute mineral acid (e.g., HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the tridiazonium salt.

-

The solution of the diazonium salt is then slowly added to boiling water, leading to the evolution of nitrogen gas and the formation of 9-oxo-9H-fluorene-1,2,3-triol.

-

The product is then isolated and purified.

Step 5: Reduction of 9-Oxo-9H-fluorene-1,2,3-triol

-

The intermediate from the previous step is dissolved in a suitable solvent like methanol or ethanol.

-

Sodium borohydride is added in portions at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product, this compound, is extracted with an organic solvent, dried, and purified.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the structure and comparison with related fluorene compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | > 200 °C (Estimated) |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in polar organic solvents |

| pKa | Estimated to be around 9-10 for the phenolic hydroxyls |

| LogP | Estimated to be lower than the parent fluorene due to hydroxyl groups |

Spectroscopic Characterization (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are generated using computational models and should be confirmed by experimental data.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 3H | Ar-OH |

| ~7.0 - 7.8 | m | 5H | Aromatic Protons |

| ~5.0 - 5.5 | s | 1H | H-9 |

| ~4.0 - 4.5 | s | 1H | OH at C9 (if not exchanged) |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 155 | Aromatic carbons attached to -OH |

| ~110 - 135 | Other aromatic carbons |

| ~70 - 75 | C-9 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretching (phenolic and alcoholic) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| ~2900 | Weak | C-H stretching (aliphatic C-9) |

| 1450 - 1600 | Medium | C=C stretching (aromatic) |

| 1200 - 1300 | Strong | C-O stretching (phenolic) |

| ~1050 | Medium | C-O stretching (alcoholic) |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity | Assignment |

| 214.06 | High | [M]⁺ |

| 196.05 | Medium | [M - H₂O]⁺ |

| 185.06 | Medium | [M - CHO]⁺ |

| 168.05 | High | [M - H₂O - CO]⁺ |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its polyphenolic nature suggests potential antioxidant and anti-inflammatory properties. Polyphenols are known to exert their effects through various signaling pathways.

Antioxidant Activity

Polyphenols can act as antioxidants by directly scavenging free radicals or by upregulating endogenous antioxidant enzymes. A potential signaling pathway involved in the antioxidant response is the Nrf2-Keap1 pathway.

Caption: Potential antioxidant signaling pathway for this compound.

Anti-inflammatory Activity

Polyphenols can also exhibit anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: Potential anti-inflammatory signaling pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the characterization of this compound. While experimental data for this specific molecule is limited, this document serves as a valuable resource for researchers by proposing a viable synthetic route and offering predicted physicochemical and spectroscopic data. The potential biological activities, rooted in its polyphenolic structure, suggest that this compound could be a promising candidate for further investigation in drug discovery and development, particularly in the areas of antioxidant and anti-inflammatory therapies. Experimental validation of the presented data is highly encouraged to further elucidate the properties and potential applications of this compound.

ectroscopic data (NMR, IR, MS) of 9H-Fluorene-1,2,3-triol

An In-depth Technical Guide on the Spectroscopic Data of 9H-Fluorene-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar fluorene derivatives to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical experimental protocols and relevant visualizations are also presented to guide researchers in the synthesis and analysis of this compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of related fluorene compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Provisional Assignment |

| ~9.0 - 9.5 | s (broad) | 3H | - | Ar-OH |

| ~7.8 - 7.2 | m | 4H | - | Ar-H |

| ~7.0 | s | 1H | - | Ar-H (position 4) |

| ~3.9 | s | 2H | - | CH₂ (position 9) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~145 - 130 | Ar-C (quaternary) |

| ~130 - 110 | Ar-C (CH) |

| ~37 | C-9 (CH₂) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (phenolic) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic) |

| 2920 - 2850 | Weak | C-H Stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C Stretch (aromatic) |

| 1260 - 1000 | Strong | C-O Stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type |

| ~214 | [M]⁺ (Molecular Ion) |

| Various | Fragmentation ions |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters would include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A wider spectral width (0-200 ppm) will be necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a fluorene derivative.

Caption: A plausible synthetic route for this compound.

Caption: Hypothetical inhibition of a cellular signaling pathway.

A Technical Guide to Novel Synthesis Methods for Fluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores novel and efficient synthetic methodologies for the preparation of fluorene derivatives, compounds of significant interest in materials science and medicinal chemistry. Fluorene's rigid, planar, and electron-rich structure makes it a privileged scaffold for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a core component of various pharmaceuticals.[1][2] This document provides a comprehensive overview of modern synthetic strategies, including palladium-catalyzed cross-coupling reactions and C-H bond functionalization, complete with detailed experimental protocols and quantitative data to facilitate the replication and further development of these methods.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Tool for Fluorene Elaboration

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to fluorene chemistry is no exception. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a vast array of functionalized fluorene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. It is widely used for the synthesis of polyfluorenes and other conjugated materials.[3][4]

Reaction Scheme:

Where Ar-X is a halogenated fluorene derivative and R-B(OR')2 is a boronic acid or ester.

Experimental Protocol: Synthesis of a Polyfluorene via Suzuki-Miyaura Catalyst-Transfer Polycondensation [3][5][4]

This protocol describes the synthesis of poly[2,7-(9,9-dihexylfluorene)]s (PFs) using a triolborate-type fluorene monomer.

-

Materials:

-

Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate (fluorene monomer)

-

Iodobenzene derivative (initiator)

-

Pd2(dba)3·CHCl3 (palladium precursor)

-

t-Bu3P (ligand)

-

THF/H2O (solvent)

-

-

Procedure:

-

In a glovebox, add the fluorene monomer, initiator, Pd2(dba)3·CHCl3, and t-Bu3P to a dried reaction vessel.

-

Add a degassed mixture of THF and water.

-

Stir the reaction mixture at -10 °C.

-

Monitor the progress of the polymerization by GPC.

-

Upon completion, precipitate the polymer by adding the reaction mixture to methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Quantitative Data Summary: Suzuki-Miyaura Coupling for Polyfluorene Synthesis

| Monomer Type | Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Mn ( kg/mol ) | PDI | Yield (%) | Reference |

| Triolborate | Iodobenzene | Pd2(dba)3/t-Bu3P | THF/H2O | -10 | 2 | 5-69 | 1.14-1.38 | >90 | [3][5] |

| Boronic Ester | Aryl Bromide | Pd(PPh3)4 | Toluene/H2O | 90 | 24 | 10-50 | 1.5-2.5 | 85-95 | [4] |

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp2) bonds, reacting terminal alkynes with aryl or vinyl halides. This reaction is particularly useful for synthesizing π-conjugated fluorene derivatives for applications in OLEDs.[9][10][11][12][13]

Experimental Protocol: Synthesis of a 2,7-dialkynylfluorene derivative [9]

This protocol describes the coupling of a 2,7-dihalofluorene with a terminal alkyne.

-

Materials:

-

2,7-Dibromo-9,9-dihexylfluorene (1.0 eq)

-

Terminal alkyne (2.2 eq)

-

Pd(PPh3)2Cl2 (0.05 eq)

-

CuI (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

THF (solvent)

-

-

Procedure:

-

To a solution of 2,7-dibromo-9,9-dihexylfluorene in THF at room temperature, add sequentially Pd(PPh3)2Cl2, CuI, diisopropylamine, and the terminal alkyne.

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with Et2O and filter through a pad of Celite®, washing with Et2O.

-

Wash the filtrate with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

-

Quantitative Data Summary: Sonogashira Coupling of Fluorene Derivatives

| Fluorene Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,7-Dibromofluorene | Phenylacetylene | Pd(PPh3)2Cl2/CuI | THF/Diisopropylamine | RT | 3 | 89 | [9] |

| 2-Iodofluorene | 1-Hexyne | PdCl2(PPh3)2/CuI | Triethylamine | 80 | 12 | 92 | [10] |

Catalytic Cycle for Sonogashira Coupling

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[9][13]

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a valuable tool for the synthesis of nitrogen-containing fluorene derivatives, which are important for electronic and pharmaceutical applications.[14][15][16][17][18]

Experimental Protocol: Microwave-Assisted Double Amination of a Dibromofluorene Derivative [14][15]

This protocol describes a rapid synthesis of a donor-acceptor-donor type molecule.

-

Materials:

-

Dibrominated fluorene derivative (1.0 equiv)

-

Secondary amine (2.2 equiv)

-

Pd2(dba)3 (5 mol%)

-

XPhos (7 mol%)

-

t-BuONa (2.2 equiv)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a microwave reaction vial, combine the dibrominated fluorene, secondary amine, Pd2(dba)3, XPhos, and t-BuONa.

-

Add anhydrous toluene.

-

Seal the vial and heat in a microwave reactor at 130-150 °C for 10-30 minutes with a power of 200 W.

-

After cooling, dilute the mixture with dichloromethane (DCM).

-

Wash the organic phase with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solution, then purify the product by column chromatography.

-

Quantitative Data Summary: Buchwald-Hartwig Amination of Fluorene Derivatives

| Fluorene Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1,4-Dibromobenzene | Phenoxazine | Pd2(dba)3/XPhos | t-BuONa | Toluene | 150 (MW) | 10 min | 85 | [14][15] |

| 2,7-Dibromofluorene | Carbazole | Pd(OAc)2/t-Bu3P | NaOtBu | Toluene | 110 | 24 h | 78 | [18] |

C-H Bond Functionalization: A Modern Approach to Fluorene Synthesis

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of fluorene and fluorenone scaffolds.[19][20] This approach avoids the pre-functionalization of starting materials, leading to more efficient and environmentally friendly synthetic routes.[19]

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation allows for the direct formation of C-C bonds between a C-H bond of the fluorene core and an aryl halide. Directing groups are often employed to control the regioselectivity of the reaction.[19][21]

Experimental Protocol: Directing-Group-Assisted C(3)-H Arylation of Fluorenone-4-carboxamide [19]

This protocol describes the arylation at the C(3) position of a fluorenone derivative using an 8-aminoquinoline (AQ) directing group.

-

Materials:

-

Fluorenone-4-carboxamide with 8-AQ directing group (1.0 equiv)

-

Aryl iodide (2.0 equiv)

-

Pd(OAc)2 (10 mol%)

-

AgOAc (2.0 equiv)

-

o-xylene (solvent)

-

-

Procedure:

-

Combine the fluorenone-4-carboxamide, aryl iodide, Pd(OAc)2, and AgOAc in a sealed tube.

-

Add o-xylene as the solvent.

-

Heat the reaction mixture at 130 °C for 48 hours.

-

After cooling, dilute the mixture with an appropriate organic solvent and filter.

-

Concentrate the filtrate and purify the product by column chromatography.

-

Quantitative Data Summary: C-H Arylation of Fluorenone Derivatives

| Substrate | Aryl Halide | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Fluorenone-4-carboxamide-AQ | Methyl 4-iodobenzoate | Pd(OAc)2 | AgOAc | o-xylene | 130 | 48 | 50 | [19][22] |

| Fluorenone-4-carboxamide-AQ | 2-Iodothiophene | Pd(OAc)2 | AgOAc | o-xylene | 130 | 48 | 65 | [19] |

General Workflow for C-H Functionalization

The general workflow for a directing-group-assisted C-H functionalization involves the coordination of the catalyst to the directing group, followed by C-H activation to form a metallacycle, and subsequent reaction with a coupling partner.

Caption: General workflow for directing-group-assisted C-H functionalization.

Synthesis of Fluorenones

Fluorenones are important intermediates and target molecules in their own right, with applications in materials science and as bioactive compounds.[21] Several novel methods have been developed for their synthesis.[23]

Intramolecular Cyclization of Biarylcarboxylic Acids

Photocatalyzed or rhodium-catalyzed intramolecular cyclization of biarylcarboxylic acids provides an efficient route to fluorenones.[23]

Experimental Protocol: Photocatalyzed Deoxygenative Radical Cyclization [23]

-

Materials:

-

Biarylcarboxylic acid

-

Triphenylphosphine (deoxygenating agent)

-

Photocatalyst (e.g., fac-Ir(ppy)3)

-

Solvent (e.g., MeCN)

-

Light source (e.g., blue LEDs)

-

-

Procedure:

-

In a reaction vessel, dissolve the biarylcarboxylic acid and triphenylphosphine in the solvent.

-

Add the photocatalyst.

-

Degas the solution and irradiate with the light source at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and purify the product by chromatography.

-

Palladacycle-Catalyzed Sequential Reactions

A palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids offers an efficient synthesis of a variety of substituted fluorenones.[23]

Reaction Scheme:

This reaction proceeds via an addition reaction, followed by cyclization through a C-H activation-oxidation sequence.[23]

Conclusion

The synthesis of fluorene derivatives has been significantly advanced by the development of novel catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide reliable and versatile strategies for the construction of complex fluorene-based architectures. Furthermore, the emergence of C-H bond functionalization offers a more atom-economical and sustainable approach to the modification of the fluorene core. These advanced synthetic tools are crucial for the continued development of high-performance organic electronic materials and novel therapeutic agents. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. icmpp.ro [icmpp.ro]

- 8. nobelprize.org [nobelprize.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Efficient palladium-catalyzed C(sp2)–H activation towards the synthesis of fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Fluorenone synthesis [organic-chemistry.org]

No Publicly Available Data on the Mechanism of Action of 9H-Fluorene-1,2,3-triol

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 9H-Fluorene-1,2,3-triol, with no available information on its mechanism of action, biological targets, or associated signaling pathways.

Despite extensive searches for the specific compound this compound, our investigation yielded no studies detailing its biological activity. While the existence of the compound is confirmed by its CAS registry number (113923-16-3), there is a notable absence of research into its pharmacological properties.

The broader family of fluorene derivatives has been the subject of various scientific inquiries, demonstrating a wide range of biological effects. These include potential applications in oncology, infectious diseases, and neurology. For instance, certain derivatives of 9-fluorenone, a related compound, have been explored for their pro-apoptotic and tubulin polymerization inhibitory activities. Another related molecule, fluorenol (9-hydroxyfluorene), has been identified as a weak dopamine reuptake inhibitor with wakefulness-promoting properties.

However, it is crucial to emphasize that the specific 1,2,3-triol substitution pattern on the 9H-fluorene scaffold makes it a distinct chemical entity. The electronic and steric properties conferred by this vicinal triol group would likely result in a unique biological profile that cannot be reliably extrapolated from other fluorene derivatives with different substitution patterns.

Consequently, the core requirements for a technical guide—including quantitative data on efficacy, detailed experimental protocols, and visualization of signaling pathways—cannot be met at this time due to the lack of primary research on this compound. The scientific community has not yet published any findings that would elucidate its mechanism of action.

This report underscores a significant opportunity for future research. The diverse biological activities observed in the broader fluorene chemical class suggest that this compound could possess novel pharmacological activities. Initial exploratory studies, including high-throughput screening and in silico target prediction, would be necessary first steps to uncover the potential therapeutic value and mechanism of action of this uncharacterized compound.

For researchers, scientists, and drug development professionals interested in this molecule, the path forward would involve foundational research, beginning with its synthesis and subsequent evaluation in a variety of biological assays. Without such fundamental studies, any discussion of its mechanism of action would be purely speculative.

The Diverse Biological Activities of Fluorene Compounds: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

The fluorene nucleus, a tricyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the significant pharmacological potential of fluorene compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This paper summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Fluorene Derivatives

Fluorene derivatives have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various fluorene compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data presented in Table 1 summarizes the in vitro anticancer activity of selected fluorene derivatives against different human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzofluorene Derivatives | Diamide with N-methyl piperazine moiety | Various | 0.3 - 0.8 | [1] |

| Dibenzofluorene Derivatives | Diamines | Various | Potent | [1] |

| 9,9-dihexyl-9H-fluorene Derivative | 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical) | 37.76 | [2] |

| 6FD-derived Polyimide | - | A431 (Epidermoid Carcinoma) | 29.3 | [2] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | HeLa (Cervical) | 6.33 ± 3.02 | [3] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | HT29 (Colon) | ~15 | [3] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3-methyl-phenyl)carbamoyloximino)fluoren | MG63 (Osteosarcoma) | ~31.5 | [3] |

| Halogenated Benzofuran Derivatives | Compound 8 (brominated) | HepG2 (Liver) | 3.8 ± 0.5 | [4] |

| Halogenated Benzofuran Derivatives | Compound 8 (brominated) | A549 (Lung) | 3.5 ± 0.6 | [4] |

| Halogenated Benzofuran Derivatives | Compound 7 (chlorinated) | A549 (Lung) | 6.3 ± 2.5 | [4] |

Table 1: Anticancer Activity of Selected Fluorene Derivatives

Mechanism of Action: Apoptosis Induction

A primary mechanism by which fluorene compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis.

Figure 1: General overview of the intrinsic and extrinsic apoptosis pathways.

Antimicrobial Activity

Fluorene derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial membranes and inhibit essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. Table 2 summarizes the MIC values for selected fluorene derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | Staphylococcus aureus | 0.156 | [3][5] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | Escherichia coli | 0.312 - 0.625 | [3] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-((3-methyl-phenyl)carbamoyloximino)fluoren | Candida albicans | 0.156 | [3] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | 9-(phenylcarbamoyloxymino)fluoren | Candida albicans | 0.312 | [3] |

Table 2: Antimicrobial Activity of Selected Fluorene Derivatives

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One of the well-studied mechanisms of antimicrobial (and anticancer) action for some heterocyclic compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Figure 2: Mechanism of DHFR inhibition by fluorene compounds.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Fluorene derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of key signaling molecules and enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of fluorene compounds can be assessed by their ability to inhibit inflammatory mediators. Table 3 provides IC50 values for the inhibition of nitric oxide (NO) and NF-κB, key players in the inflammatory response.

| Compound Class | Specific Derivative | Assay | IC50 | Reference |

| Polysubstituted Pyridine Derivative | Compound 51 | NO Release Inhibition | 3.1 ± 1.1 µM | [6] |

| Polysubstituted Pyridine Derivative | Compound 51 | NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [6] |

| Fluorinated Benzofuran Derivative | Compound 1 | Interleukin-6 Secretion | 1.2 µM | [7] |

| Fluorinated Benzofuran Derivative | Compound 2 | Prostaglandin E2 Secretion | 1.1 µM | [7] |

Table 3: Anti-inflammatory Activity of Selected Compounds

Mechanism of Action: Inhibition of MAPK and NF-κB Signaling Pathways

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Fluorene derivatives can exert their anti-inflammatory effects by inhibiting these pathways, thereby reducing the production of pro-inflammatory cytokines and mediators.

Figure 3: Inhibition of MAPK and NF-κB signaling by fluorene compounds.

Neuroprotective Activity

Neurodegenerative diseases pose a significant global health challenge. Fluorene compounds have shown potential in protecting neuronal cells from damage induced by oxidative stress and other neurotoxic insults.

Quantitative Neuroprotective Data

The neuroprotective effects of fluorene derivatives can be evaluated by their ability to enhance cell viability in the presence of a neurotoxin. Table 4 presents data on the neuroprotective effects of selected compounds against hydrogen peroxide (H₂O₂)-induced toxicity in SH-SY5Y neuroblastoma cells.

| Compound Class | Specific Compound | Assay | Effect | Reference |

| Flavonoid | Hesperetin | Cell Viability (H₂O₂-treated SH-SY5Y) | Increased cell viability | [8] |

| Mint Extracts | M. diemenica extract | Caspase-3/7 Activity (H₂O₂-treated SH-SY5Y) | Decreased activity | [9] |

| Mint Extracts | M. requienii extract | Caspase-3/7 Activity (H₂O₂-treated SH-SY5Y) | Decreased activity | [9] |

Table 4: Neuroprotective Activity of Selected Compounds

Mechanism of Action: Attenuation of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal cell death. Fluorene derivatives can exert neuroprotective effects by scavenging ROS and modulating signaling pathways involved in the cellular stress response.

Figure 4: Neuroprotective mechanism of fluorene compounds against oxidative stress.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this whitepaper.

Synthesis of Fluorene Derivatives

-

Preparation of 9H-fluoren-9-one oxime: 9-fluorenone is refluxed with hydroxylamine hydrochloride in methanol.

-

Carbamoylation: The resulting 9H-fluoren-9-one oxime is then refluxed with the appropriate aryl isocyanate in anhydrous tetrahydrofuran to yield the final O-aryl-carbamoyl-oxymino-fluorene derivative.

-

Alkylation and Cyclodehydration-Aromatization: The synthesis is achieved via an alkylation of an enamine with a bromide followed by cyclodehydration and aromatization of the resulting ketone.

-

Functionalization: The dibenzofluorene core is then functionalized, for example, by nitration followed by reduction to an amino group, which can be further derivatized to amides and diamines.

Biological Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the fluorene compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The fluorene compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of the fluorene compounds.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using methods such as ELISA or by monitoring the consumption of oxygen.

-

IC50 Calculation: The IC50 value for COX inhibition is determined from the dose-response curve.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Pre-treatment with Compounds: Cells are pre-treated with various concentrations of the fluorene compounds for a specified duration (e.g., 2 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is assessed using the MTT assay or other suitable methods.

-

Evaluation of Neuroprotection: An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion

The fluorene scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this class of compounds. The data and methodologies presented in this whitepaper provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of fluorene derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to identify novel molecular targets.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Versatility of the Fluorene Scaffold

An in-depth guide to the synthesis, properties, and applications of novel fluorene-based molecules for researchers, scientists, and drug development professionals.

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] Its rigid, planar structure, high thermal and photochemical stability, and significant photoluminescence quantum yields make it an exceptional building block in both materials science and medicinal chemistry.[2][3] The true versatility of fluorene lies in its functionalization potential; the 2, 7, and especially the 9-positions of the core can be readily modified.[4][5] This allows for the precise tuning of its electronic, optical, and biological properties, leading to the development of novel molecules for a wide range of applications, from advanced organic electronics to targeted therapeutics.[3][6][7]

This guide provides a technical overview of the discovery of new fluorene-based molecules, detailing common synthetic strategies, key experimental protocols, and the structure-property relationships that govern their function. It summarizes quantitative data for easy comparison and visualizes key processes to provide a comprehensive resource for professionals in the field.

Synthetic Strategies for Novel Fluorene Derivatives

The creation of novel fluorene-based molecules relies on a robust toolkit of organic reactions that allow for the introduction of diverse functional groups onto the fluorene core. The functionalization at the 2, 7, and 9 positions is crucial for modulating the molecule's properties.[8] Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for this purpose.

A general workflow for the synthesis and evaluation of new fluorene-based compounds often follows a multi-stage process, from initial design and synthesis to comprehensive characterization and application testing.

Key Experimental Protocols

Protocol 2.1.1: Synthesis of a Symmetrical Fluorene Derivative via Heck Coupling [4] This protocol describes the synthesis of a fluorene derivative with phosphonate electron-withdrawing groups.

-

Reactant Preparation : In a suitable flask, dissolve 2,7-dibromo-9,9-dialkylfluorene, 4-vinylbenzene phosphonic acid diethyl ester, Pd(OAc)₂, and tri-o-tolylphosphine in DMF.

-

Base Addition : Add Et₃N (triethylamine) as a base to the mixture.

-

Reaction Condition : Heat the reaction mixture at 75 °C for 15 hours under an inert atmosphere.

-

Isolation : After cooling, the product is isolated.

-

Purification : The crude product is purified by column chromatography to yield the final phosphorylated fluorene derivative as a fluorescent yellow solid.

Protocol 2.1.2: Synthesis of Fullerene-Fluorene Dyads [9] This protocol details the synthesis of novel fullerene derivatives containing a C60-fluorene core.

-

Starting Materials : A fluorene precursor functionalized with oligothiophene groups is prepared.

-

Cyclopropanation Reaction : The fluorene derivative is reacted with C₆₀ fullerene in the presence of a base (e.g., DBU) and an iodinating agent (e.g., I₂) in a solvent like toluene.

-

Reaction Progress : The reaction mixture is stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC).

-

Purification : Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography over silica gel to separate the desired fullerene-fluorene dyad.

Applications in Drug Discovery and Development

The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with antimalarial, anti-inflammatory, and antimicrobial properties.[3][10] Its rigid framework is ideal for orienting functional groups to interact with biological targets like enzyme active sites.

Fluorene-Based Dihydrofolate Reductase (DHFR) Inhibitors

Certain fluorene derivatives have been identified as potent anticancer agents that function by inhibiting dihydrofolate reductase (DHFR).[3] This enzyme is critical for the synthesis of nucleotides, which are essential for DNA replication.[3] Inhibiting DHFR disrupts DNA synthesis, leading to the death of rapidly proliferating cancer cells.[3]

Table 1: Cytotoxic Activity of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene Derivatives [3]

| Compound | Substituent Group | IC₅₀ (µM) vs. A-549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

| 5-FU (Ref.) | - | 28.5 | 35.6 |

| Compound A | N-phenylamino | 12.4 | 15.8 |

| Compound B | N-(4-chlorophenyl)amino | 9.8 | 11.2 |

| Compound C | N-piperidino | 15.2 | 18.5 |

| Compound D | N-morpholino | 18.6 | 22.4 |

Data synthesized from the findings presented in the cited study.[3]

Fluorene-Based Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors

Novel fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), offering a potential therapeutic strategy for metabolic diseases like diabetes.[11] PDHK inactivates the pyruvate dehydrogenase (PDH) complex, a key gatekeeper of glucose oxidation. By inhibiting PDHK, these fluorene-based molecules activate PDH, promoting glucose utilization and lowering blood glucose levels.[11]

A high-throughput screening campaign identified an initial fluorene-based compound which, through structure-based drug design, led to a derivative with a ~700-fold increase in inhibitory activity and favorable pharmacokinetic profiles.[11]

Antimicrobial and Antibiofilm Fluorene Derivatives

New O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated significant antimicrobial and antibiofilm activity.[10] The nature of the substituents on the aryl moiety was found to be a key determinant of the activity spectrum. Electron-withdrawing groups (like chlorine) enhanced activity against Staphylococcus aureus, while electron-donating groups (like methyl) improved antifungal activity against Candida albicans.[10]

Experimental Protocol 3.3.1: Quantitative Antimicrobial Susceptibility Testing [10]

-

Microorganism Preparation : Standardized suspensions of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains are prepared.

-

Microdilution Assay : The fluorene compounds are serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Biofilm Assay : For antibiofilm activity, after incubation, the planktonic cells are removed, and the remaining adhered biofilm is stained (e.g., with crystal violet) and quantified by measuring absorbance.

Applications in Materials Science

Fluorene's high thermal stability and excellent photophysical properties make it a cornerstone of modern organic electronics.[2][12]

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely used as blue-emitting materials in OLEDs due to their wide bandgap and high photoluminescence efficiency.[12][13][14] The solubility and processing characteristics can be enhanced by attaching long alkyl chains at the C-9 position, which is critical for fabricating devices from solution.[12] By tuning the molecular structure through functionalization at the 2- and 7-positions, the emission color and device efficiency can be precisely controlled.[13][14]

Two-Photon Absorption (2PA) Materials

Symmetrical fluorene derivatives designed with an Acceptor-π-Acceptor (A-π-A) or Donor-π-Acceptor (D-π-A) architecture exhibit large two-photon absorption (2PA) cross-sections.[5][15] This nonlinear optical property is highly valuable for applications such as two-photon fluorescence microscopy, which allows for deeper tissue imaging with higher 3D resolution compared to traditional one-photon microscopy.[15]

Table 2: Photophysical Properties of Novel Fluorene Derivatives

| Derivative Type | Functional Groups | Max Absorption (λ_abs_ max, nm) | Max Emission (λ_em_ max, nm) | Fluorescence Quantum Yield (Φ_F_) | 2PA Cross-Section (GM) | Ref. |

| A-π-A | Thiophene, Benzothiazole | ~400 | ~450 | 0.98 | 1060 | [15] |

| D-π-A | Diphenylamine, Benzothiazole | 383 | 494 | - | - | [5] |

| Symmetrical | Phosphonate | 383 | - | - | 650 | [4] |

| Symmetrical | Nitro | 414 | - | - | 1300 | [4] |

| 9-Borafluorene | Carbazole | ~300 | ~550 | 0.736 (film) | - | [16] |

| Phosphafluorene Oxide | Carbazole | 338 | 446 | - | - | [17] |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Conclusion

The fluorene core represents a remarkably versatile and powerful platform for the development of new functional molecules. Through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, chemists can precisely engineer derivatives with tailored properties. In drug discovery, these molecules show promise as targeted inhibitors for cancer and metabolic diseases, as well as potent antimicrobial agents. In materials science, their robust photophysical properties continue to drive innovation in organic electronics and advanced imaging techniques. The ongoing exploration of novel fluorene-based structures, guided by a deep understanding of their structure-property relationships, will undoubtedly continue to yield groundbreaking discoveries across scientific disciplines.

References

- 1. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. api.creol.ucf.edu [api.creol.ucf.edu]

- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. research.tue.nl [research.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and photophysical properties of fullerene derivatives containing a C60-fluorene core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel cross-linked deep-blue fluorene-based emitters for full-solution-processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beilstein-journals.org [beilstein-journals.org]

A Theoretical and Experimental Guide to Assessing the Stability of 9H-Fluorene-1,2,3-triol

Authored for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for evaluating the thermodynamic stability and potential antioxidant activity of 9H-Fluorene-1,2,3-triol. Due to the absence of existing literature on this specific molecule, this document serves as a roadmap for future research, detailing the necessary computational chemistry protocols, potential synthetic routes, and bioanalytical assays. The proposed methodologies are designed to provide a robust assessment of the molecule's properties, which may be of interest in the fields of medicinal chemistry and materials science, given the known biological activities of other fluorene derivatives.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their diverse applications in materials science and their potential as therapeutic agents.[1] Many fluorene-based compounds exhibit notable biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] The introduction of hydroxyl groups onto the fluorene scaffold can enhance these properties, particularly the antioxidant capacity, by facilitating hydrogen atom or electron donation to neutralize free radicals.

This guide focuses on the specific, yet uncharacterized, molecule this compound. We present a structured approach to determine its thermodynamic stability through theoretical calculations and propose experimental methods for its synthesis and validation of its predicted antioxidant activity.

Theoretical Calculations for Stability Analysis

The thermodynamic stability of this compound can be effectively predicted using computational quantum chemistry methods, specifically Density Functional Theory (DFT). These calculations provide insights into the molecule's energetic properties, such as Gibbs free energy of formation, which is a key indicator of stability.

Recommended Computational Methodology

For accurate thermodynamic predictions of polyphenolic compounds, a well-chosen combination of a DFT functional and a basis set is crucial.[3][4] We recommend a multi-level approach to balance accuracy with computational cost.

Table 1: Proposed Computational Parameters for Stability Analysis

| Parameter | Recommended Method | Rationale |

| Geometry Optimization | B3LYP/6-31G(d,p) | A widely used and validated method for obtaining reliable geometries of organic molecules.[5] |

| Frequency Calculation | B3LYP/6-31G(d,p) | To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections. |

| Single-Point Energy | M06-2X/6-311+G(2d,p) | The M06-2X functional is known to perform well for non-covalent interactions and thermochemistry of organic molecules.[6] A larger basis set is used for a more accurate energy calculation. |

| Solvation Model | SMD (Solvation Model based on Density) | To simulate the effects of a solvent (e.g., water or ethanol) on the molecule's stability. |

| Thermodynamic Properties | Gibbs Free Energy (ΔG) | Calculated from the electronic energy, thermal corrections, and entropy. A negative ΔG of formation indicates a thermodynamically stable molecule. |

Computational Workflow

A systematic computational workflow is essential for obtaining reliable and reproducible results. The proposed workflow is illustrated in the diagram below.

Caption: Computational workflow for determining the thermodynamic stability of this compound.

Proposed Experimental Protocols

Theoretical predictions must be validated through experimental synthesis and characterization. As no direct synthesis method for this compound is documented, we propose a plausible synthetic route and standard analytical techniques for its characterization and antioxidant activity assessment.

Proposed Synthesis of this compound

A potential multi-step synthesis could involve the intramolecular cyclization of a biaryl precursor, a method that has been successfully used for other fluorene derivatives.[7][8]

Caption: A proposed synthetic pathway for this compound.

Characterization

The synthesized product should be purified by column chromatography and its structure confirmed using standard spectroscopic methods.

Table 2: Analytical Techniques for Structural Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.[9] |

| Infrared (IR) Spectroscopy | To identify functional groups, particularly the O-H stretching of the triol moiety. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

Antioxidant Activity Assays

The presence of a triol group on the fluorene backbone suggests potential antioxidant activity. This can be quantified using standard in vitro assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[10]

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in methanol. Create a series of dilutions from this stock solution.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[11] A control well should contain 100 µL of DPPH and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (concentration required to inhibit 50% of the DPPH radicals) can then be determined.

This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

Protocol:

-

Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[14]

-

Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Reaction: Add a small volume of the sample (or standard, e.g., Trolox) to a defined volume of the diluted ABTS•+ solution.

-

Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[13]

-

Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Potential Biological Signaling Pathways

Phenolic compounds are known to exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[16] A key pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.[17]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[18] In the presence of oxidative stress or activators like polyphenols, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[18] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[17] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19]

Caption: The Keap1-Nrf2-ARE antioxidant response pathway potentially activated by this compound.

Conclusion

This guide provides a foundational framework for the comprehensive evaluation of this compound's stability and antioxidant potential. By integrating theoretical calculations with experimental validation, researchers can obtain a thorough understanding of this novel compound's properties. The proposed computational workflow offers a reliable method for predicting thermodynamic stability, while the outlined synthetic and analytical protocols provide a clear path for experimental verification. Further investigation into its interaction with biological systems, such as the Keap1-Nrf2-ARE pathway, could reveal its potential as a therapeutic agent for oxidative stress-related diseases.

References

- 1. sciforum.net [sciforum.net]

- 2. Keap1âNrf2 Pathway | BioRender Science Templates [biorender.com]

- 3. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamic and kinetic studies on antioxidant capacity of amentoflavone: a DFT (density functional theory) computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 8. Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. scribd.com [scribd.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism [mdpi.com]

- 16. bohrium.com [bohrium.com]

- 17. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Studies of Fluorene Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Fluorene and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of fluorene derivatives, with a focus on their potential as therapeutic agents. The unique chemical and physical properties of the fluorene nucleus, a tricyclic aromatic hydrocarbon, allow for extensive functionalization, leading to a diverse chemical space for drug discovery.[1][2]

Core Applications in Medicinal Chemistry

Fluorene derivatives have been extensively investigated for various therapeutic applications, primarily due to their significant biological activities. Key areas of exploration include their use as anticancer, antimicrobial, and neuroprotective agents.[1][3] The planar structure of the fluorene ring system allows for intercalation with DNA, a mechanism often attributed to the antitumor activity of polycyclic aromatic compounds.[4] Furthermore, modifications to the fluorene core can modulate its interaction with specific cellular targets, mitigating potential deleterious effects while enhancing therapeutic efficacy.[4]

Synthesis of Fluorene Derivatives

The synthesis of fluorene derivatives is well-established, allowing for the introduction of various functional groups at different positions of the fluorene core.[1] Common synthetic strategies involve electrophilic aromatic substitution, with positions 2 and 7 being the most susceptible to reaction.[5] Alkylation and arylation at the C9 position are also common modifications that can enhance solubility and introduce new functionalities.[5][6]

A general synthetic approach often begins with the functionalization of the fluorene backbone, followed by the introduction of diverse side chains. For instance, the synthesis of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives starts with the chloroacetylation of 2,7-dichlorofluorene.[7] This intermediate can then undergo nucleophilic substitution with various amines to yield a library of compounds with diverse biological activities.[7] Another approach involves the synthesis of Schiff bases from 2-carbaldehyde fluorene, which can be further cyclized to form heterocyclic derivatives like azetidinones and thiazolidinones.[5]

Experimental Protocol: Synthesis of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorenes [7]

-

Chloroacetylation of 2,7-dichlorofluorene: To a solution of 2,7-dichlorofluorene in dichloromethane, chloroacetyl chloride and aluminum chloride are added at 0-5 °C. The reaction mixture is stirred to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone.

-

Nucleophilic Substitution: The resulting chloroacetyl derivative is dissolved in dimethylformamide.

-

A primary or secondary amine (aryl- or alkyl-amine) is added to the solution.

-

The reaction mixture is stirred, leading to the formation of the target 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives.

-

The products are then purified and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and DEPT-135.

Anticancer Activity

Fluorene derivatives have shown significant potential as anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[4][7] The proposed mechanisms of action often involve DNA intercalation or covalent binding.[4] However, other cellular targets, such as cell membranes, have also been identified.[4]

A study on novel dibenzofluorene derivatives reported potent antitumor activity, with some diamine derivatives showing activity in the sub-micromolar range.[4] Another series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives displayed significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[7] Furthermore, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have also been synthesized and evaluated, with some compounds showing remarkable activity against A-549 and MDA-MB-231 cell lines when compared to the standard drug Taxol.[8]

Table 1: Anticancer Activity of Selected Fluorene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Dibenzofluorene Diamines | Various Cancer Cell Lines | 0.3 - 0.8 | [4] |

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorenes | A-549, MCF-7 | Significant Activity | [7] |

| 2,7-dichloro-9H-fluorene-based azetidinones | A-549, MDA-MB-231 | Remarkable Activity | [8] |

| 1,3,9-triazacyclopenta[b]fluorene-4,10-diones | Breast Cancer Cell Lines | Evaluated | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorene derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-